

Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate*

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This in-depth technical guide details a primary synthesis pathway for **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate**, a valuable intermediate in organic synthesis. The document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and quantitative data to support reproducibility.

Synthesis Pathway Overview

The most common and efficient synthesis of **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate** is a two-step process. The first step involves the N-benylation of ethanolamine to produce N-benzylethanolamine. The subsequent step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This pathway is favored due to the ready availability of starting materials and generally high yields.

The overall reaction scheme is as follows:

Step 1: Synthesis of N-Benzylethanolamine

Ethanolamine reacts with benzyl chloride to yield N-benzylethanolamine.

Step 2: Synthesis of **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate**

N-Benzylethanolamine is then reacted with di-tert-butyl dicarbonate to afford the final product, **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate**. The amino group of N-benzylethanolamine is more nucleophilic than the hydroxyl group, allowing for selective protection.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate** and its intermediate.

Compound	Molecular Formula	Molecular Weight (g/mol)	Reagents	Solvent	Yield (%)
N-Benzylethanolamine	C ₉ H ₁₃ NO	151.21	Ethanolamine, Benzyl Chloride, Solid Phase Base	-	High
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate	C ₁₄ H ₂₁ NO ₃	251.32	N-Benzylethanolamine, Di-tert-butyl dicarbonate (Boc ₂ O)	Dichloromethane (DCM)	86

Experimental Protocols

Step 1: Synthesis of N-Benzylethanolamine

This protocol is based on the reaction of ethanolamine with benzyl chloride in the presence of a solid phase base.^[2]

Materials:

- Ethanolamine

- Benzyl Chloride
- Powdered solid phase strong base (e.g., powdered NaOH or KOH)

Procedure:

- To a reaction flask, add ethanolamine.
- Under stirring, add the powdered solid phase strong base.
- Slowly add benzyl chloride dropwise at a temperature of 40-80 °C over a period of 4-6 hours.
- After the addition is complete, increase the temperature to 80-120 °C and continue the reaction for 1-2 hours.
- After the reaction is complete, filter the hot reaction mixture.
- The filtrate is subjected to vacuum distillation, collecting the fraction at 153-156 °C to obtain N-benzylethanolamine.

Step 2: Synthesis of tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate

This protocol describes the Boc protection of N-benzylethanolamine.[3]

Materials:

- N-Benzylethanolamine (5.00 g, 33.1 mmol)
- Di-tert-butyl dicarbonate (Boc₂O) (7.68 mL, 33.1 mmol)
- Dichloromethane (DCM) (132 mL)

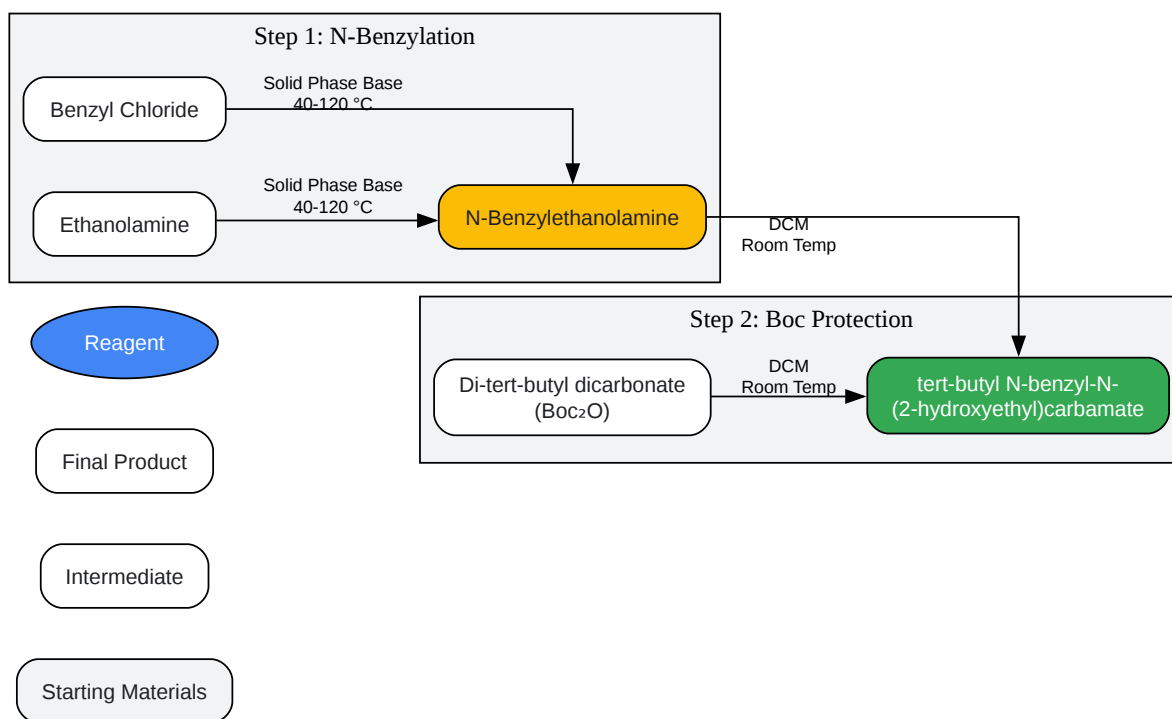
Procedure:

- Dissolve N-benzylethanolamine in DCM in a suitable reaction flask.
- Cool the solution before adding di-tert-butyl dicarbonate.

- Allow the reaction mixture to warm to room temperature and stir for 1 hour.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up. A typical workup involves quenching the reaction, followed by extraction and purification. A patent describing a similar reaction, though followed by an oxidation step, quenches the mixture with a 1:1 solution of saturated aqueous NaHCO_3 and 10% aqueous sodium thiosulfate.[3]
- The product is then isolated by silica gel chromatography to yield **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate** as a clear, colorless oil.[3]

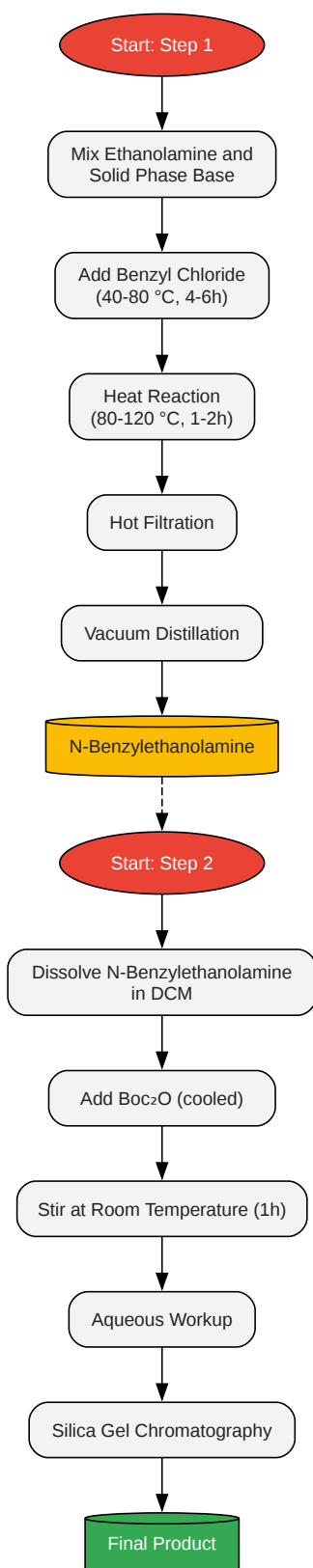
Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.



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Caption: Synthetic workflow for **tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate**.



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Caption: Detailed experimental workflow for the two-step synthesis.

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- To cite this document: BenchChem. [Synthesis of Tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175846#tert-butyl-n-benzyl-n-2-hydroxyethyl-carbamate-synthesis-pathway]

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